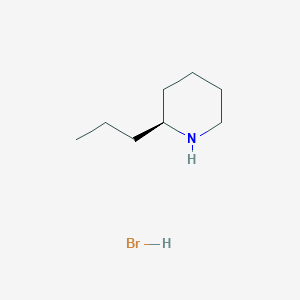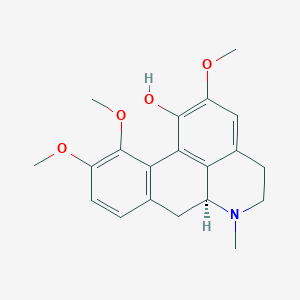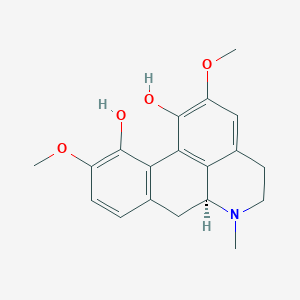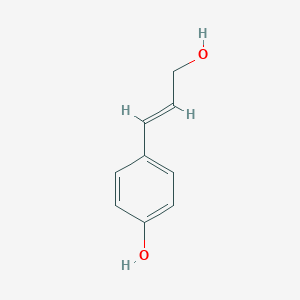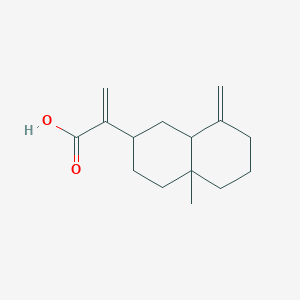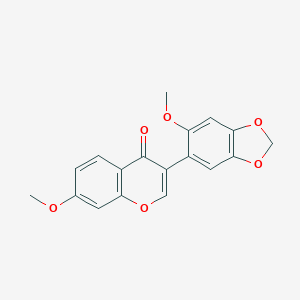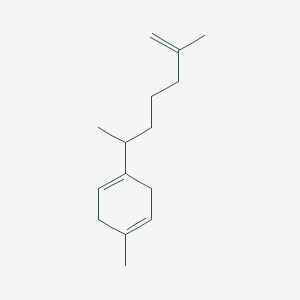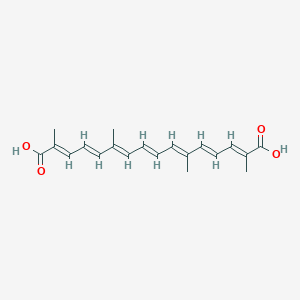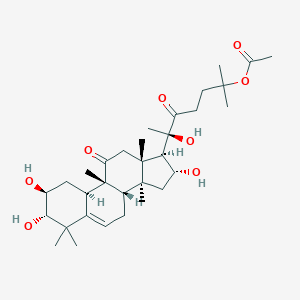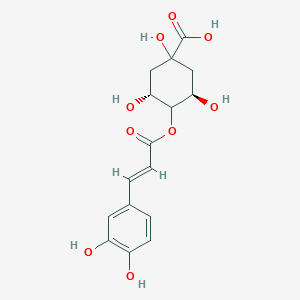
Daphnin
Vue d'ensemble
Description
La daphnine est un composé naturel présent dans les plantes du genre Daphne, en particulier dans le Daphne mezereum. Il s'agit d'un glycoside d'hydroxycoumarine de formule chimique C15H16O9 . La daphnine est connue pour ses diverses activités biologiques et est considérée comme une toxine végétale. C'est l'un des composés actifs responsables des propriétés pharmacologiques des espèces de Daphne .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La daphnine peut être synthétisée par glycosylation enzymatique de la daphnétine, une dihydroxycoumarine. La réaction est catalysée par l'enzyme O-dihydroxycoumarine 7-O-glucosyltransférase. Dans Daphne odora et éventuellement d'autres espèces de Daphne, la daphnine est formée à partir de l'acide p-glucosyl oxycinnamique. La daphnine formée peut être convertie en 8-glucoside par l'enzyme transglucosidase en utilisant l'hydrolyse et la glycosidation .
Méthodes de production industrielle
La production industrielle de la daphnine implique généralement l'extraction à partir de sources végétales telles que Daphne mezereum. Le processus d'extraction utilise souvent des solvants tels que l'éthanol absolu, le méthanol et le chloroforme à diverses concentrations. Ces solvants sont utilisés comme systèmes d'élution pour les procédures de séparation sur colonnes de gel de silice et comme phases mobiles pour la chromatographie en couche mince (CCM) .
Analyse Des Réactions Chimiques
Types de réactions
La daphnine subit diverses réactions chimiques, notamment :
Oxydation : La daphnine peut être oxydée pour former de la daphnétine.
Hydrolyse : L'hydrolyse enzymatique peut convertir la daphnine en sa forme aglycone, la daphnétine.
Glycosylation : La daphnétine peut être glycosylée pour former de la daphnine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Hydrolyse : L'hydrolyse enzymatique est généralement réalisée à l'aide de glycosidases spécifiques.
Glycosylation : La glycosylation enzymatique implique l'utilisation de glycosyltransférases.
Principaux produits formés
Oxydation : Daphnétine
Hydrolyse : Daphnétine
Glycosylation : Daphnine
Applications de la recherche scientifique
La daphnine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : La daphnine est étudiée pour ses propriétés chimiques et son potentiel comme précurseur pour la synthèse d'autres dérivés de la coumarine.
Biologie : La daphnine est utilisée dans des études relatives à la biologie végétale et à la biosynthèse des métabolites secondaires.
Médecine : La daphnine présente diverses activités pharmacologiques, notamment des activités anti-inflammatoire, antioxydante, neuroprotectrice, analgésique, antipyrétique, antimalarique, antibactérienne, anti-arthritique, hépatoprotectrice, néphroprotectrice et anticancéreuse
Mécanisme d'action
La daphnine exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Pour son action neuroprotectrice, la daphnine réduit le récepteur de type Toll-4 (TLR-4), le facteur nucléaire-ĸβ (NF-ĸβ) et d'autres cytokines pro-inflammatoires. Elle inhibe également la phosphorylation JAK/STAT, qui est responsable de l'augmentation des cytokines et des enzymes pro-inflammatoires, aboutissant à la réduction des niveaux de cyclooxygénase-2 (COX-2) et de la synthase d'oxyde nitrique inductible (iNOS) .
Applications De Recherche Scientifique
Daphnin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other coumarin derivatives.
Biology: this compound is used in studies related to plant biology and the biosynthesis of secondary metabolites.
Medicine: This compound exhibits various pharmacological activities, including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities
Mécanisme D'action
Daphnin exerts its effects through several molecular targets and pathways. For its neuroprotective action, this compound reduces Toll-like receptor-4 (TLR-4), nuclear factor-ĸβ (NF-ĸβ), and other pro-inflammatory cytokines. It also inhibits JAK/STAT phosphorylation, which is responsible for the increase of pro-inflammatory cytokines and enzymes, culminating in the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) levels .
Comparaison Avec Des Composés Similaires
La daphnine est comparée à d'autres glycosides d'hydroxycoumarine et dérivés de la coumarine. Les composés similaires comprennent :
Daphnétine : La forme aglycone de la daphnine, connue pour ses propriétés anti-inflammatoire et neuroprotectrice.
Esculine : Un autre glycoside d'hydroxycoumarine avec des activités pharmacologiques similaires.
Scopolétine : Un dérivé de la coumarine avec des propriétés anti-inflammatoire et antioxydante.
La daphnine est unique en raison de son modèle de glycosylation spécifique et de sa présence dans les espèces de Daphne, ce qui contribue à son profil pharmacologique distinct .
Propriétés
IUPAC Name |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXTKAYCMNVMY-PVOAASPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197563 | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-55-5 | |
| Record name | Daphnin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of daphnin?
A1: this compound has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []
Q2: In what plants is this compound found?
A2: this compound is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]
Q3: What is the structure of this compound?
A3: this compound is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []
Q4: What are the potential therapeutic benefits of this compound?
A4: Research suggests this compound possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate this compound may lower serum uric acid levels. []* Wound healing: this compound has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown this compound exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []
Q5: How does this compound affect uric acid levels?
A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []
Q6: Is this compound metabolized in the body?
A8: While specific details regarding this compound metabolism are limited in the provided research, it is known that plants can convert this compound to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of this compound in mammals. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


